molecular formula C13H16N4O2S B2694758 2-(1-((2,5-dimethylphenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole CAS No. 2194846-01-8

2-(1-((2,5-dimethylphenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole

Cat. No. B2694758
CAS RN: 2194846-01-8
M. Wt: 292.36
InChI Key: MDSHYUYKZCRAKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The azetidine ring is a four-membered ring with one nitrogen atom, and the 1,2,3-triazole ring is a five-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the sulfonyl group might be susceptible to nucleophilic attack, and the azetidine and 1,2,3-triazole rings might participate in various ring-opening or ring-closing reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of multiple rings might increase its rigidity, and the sulfonyl group might increase its polarity .

Scientific Research Applications

Synthesis and Reactivity

Sulfamoyl Azides and Triazoles Synthesis : Sulfamoyl azides, generated from secondary amines and novel sulfonyl azide transfer agents, react with alkynes in the presence of a CuTC catalyst forming 1-sulfamoyl-1,2,3-triazoles. These compounds are precursors of rhodium azavinyl carbenes, showcasing versatile reactivity, such as asymmetric addition to olefins, indicating potential for diverse synthetic applications (Culhane & Fokin, 2011).

Polysubstituted Pyrroles via Triazoles : A novel approach involves reacting 1-sulfonyl-1,2,3-triazoles with allenes in the presence of a nickel(0) catalyst. This method leads to the synthesis of polysubstituted pyrroles through isopyrroles formation, double bond transposition, and Alder-ene reactions, highlighting a regiocontrolled synthesis pathway (Miura et al., 2013).

Heterocyclic Compounds Synthesis : The reactivity of 1,2,3-triazoles towards sulfonyl chlorides offers a novel pathway to synthesize 1- and 2-sulfonyl-4-azolyl-1,2,3-triazoles. This method provides access to regioisomeric triazoles, demonstrating the versatility of these compounds in synthesizing complex heterocyclic structures (Beryozkina et al., 2015).

Sulfonyl-1,2,3-Triazoles as Synthones : Demonstrated as stable precursors to Rh–azavinyl carbenes, sulfonyl-1,2,3-triazoles facilitate the introduction of a nitrogen atom into various heterocycles. This property is significant for synthetic and medicinal chemistry, enabling the production of compounds with potential therapeutic applications (Zibinsky & Fokin, 2013).

properties

IUPAC Name

2-[1-(2,5-dimethylphenyl)sulfonylazetidin-3-yl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S/c1-10-3-4-11(2)13(7-10)20(18,19)16-8-12(9-16)17-14-5-6-15-17/h3-7,12H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDSHYUYKZCRAKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CC(C2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(2,5-dimethylbenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.